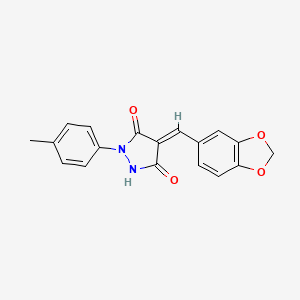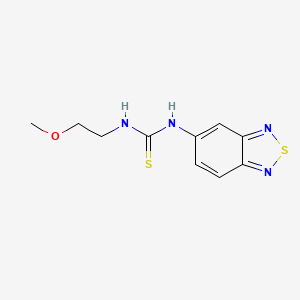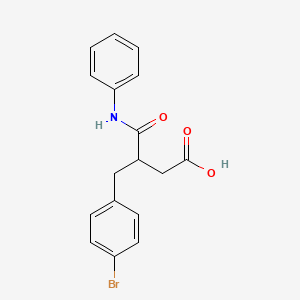
4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methylphenyl)-3,5-pyrazolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methylphenyl)-3,5-pyrazolidinedione, also known as PDP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. PDP is a pyrazolidinedione derivative that exhibits unique properties, making it an attractive candidate for further investigation.
Mechanism of Action
The mechanism of action of 4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methylphenyl)-3,5-pyrazolidinedione is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the regulation of inflammation, pain, and fever. By inhibiting COX enzymes, 4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methylphenyl)-3,5-pyrazolidinedione reduces the production of prostaglandins, resulting in its anti-inflammatory, analgesic, and antipyretic effects. 4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methylphenyl)-3,5-pyrazolidinedione has also been shown to induce apoptosis in cancer cells through the activation of caspase enzymes.
Biochemical and Physiological Effects:
4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methylphenyl)-3,5-pyrazolidinedione has been shown to exhibit a range of biochemical and physiological effects. In animal studies, 4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methylphenyl)-3,5-pyrazolidinedione has been shown to reduce inflammation, pain, and fever. It has also been shown to inhibit tumor growth and induce apoptosis in cancer cells. In plants, 4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methylphenyl)-3,5-pyrazolidinedione has been shown to enhance plant growth and increase crop yield. Additionally, 4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methylphenyl)-3,5-pyrazolidinedione has been investigated for its potential use in the development of new materials with unique properties.
Advantages and Limitations for Lab Experiments
4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methylphenyl)-3,5-pyrazolidinedione has several advantages as a research compound. It is relatively easy to synthesize and has a high yield. Additionally, it exhibits unique properties that make it an attractive candidate for further investigation. However, there are also limitations to its use in lab experiments. 4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methylphenyl)-3,5-pyrazolidinedione is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for 4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methylphenyl)-3,5-pyrazolidinedione research. In medicine, 4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methylphenyl)-3,5-pyrazolidinedione could be further investigated for its potential use as an anti-inflammatory, analgesic, and antipyretic agent. Additionally, its potential use as an anti-tumor agent could be explored further. In agriculture, 4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methylphenyl)-3,5-pyrazolidinedione could be tested for its ability to enhance plant growth and increase crop yield under different environmental conditions. Finally, 4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methylphenyl)-3,5-pyrazolidinedione could be investigated for its potential use in the development of new materials with unique properties, such as polymers and coatings.
Conclusion:
In conclusion, 4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methylphenyl)-3,5-pyrazolidinedione is a chemical compound that exhibits unique properties and has potential applications in various scientific fields such as medicine, agriculture, and material science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further investigation into 4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methylphenyl)-3,5-pyrazolidinedione could lead to significant advancements in these fields.
Synthesis Methods
The synthesis of 4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methylphenyl)-3,5-pyrazolidinedione involves the reaction between 4-methylphenylhydrazine and 4-(1,3-benzodioxol-5-yl)but-3-en-2-one in the presence of acetic acid and sodium acetate. The reaction proceeds through a condensation reaction, followed by the cyclization of the intermediate product to form 4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methylphenyl)-3,5-pyrazolidinedione. The yield of the synthesis is typically around 60%, and the purity of the compound can be improved through recrystallization.
Scientific Research Applications
4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methylphenyl)-3,5-pyrazolidinedione has been studied extensively for its potential applications in various scientific fields. In medicine, 4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methylphenyl)-3,5-pyrazolidinedione has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been investigated for its potential use as an anti-tumor agent due to its ability to induce apoptosis in cancer cells. In agriculture, 4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methylphenyl)-3,5-pyrazolidinedione has been tested for its ability to enhance plant growth and increase crop yield. Additionally, 4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methylphenyl)-3,5-pyrazolidinedione has been studied for its potential use in material science for the development of new materials with unique properties.
properties
IUPAC Name |
(4E)-4-(1,3-benzodioxol-5-ylmethylidene)-1-(4-methylphenyl)pyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c1-11-2-5-13(6-3-11)20-18(22)14(17(21)19-20)8-12-4-7-15-16(9-12)24-10-23-15/h2-9H,10H2,1H3,(H,19,21)/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFGJUUMGYANSW-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC4=C(C=C3)OCO4)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-{5-[1-(trifluoromethyl)cyclopropyl]-1,2,4-oxadiazol-3-yl}phenyl)methanol](/img/structure/B4977383.png)
![N-[3-(dipropylamino)propyl]-N'-(2-furylmethyl)ethanediamide](/img/structure/B4977395.png)

![5-[3-ethoxy-4-(2-phenoxyethoxy)benzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B4977403.png)
![N-(4-chlorophenyl)-N'-[2-(4-morpholinylmethyl)benzyl]urea](/img/structure/B4977406.png)
![4-chloro-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4977410.png)
![5,5'-[1,2-phenylenebis(oxymethylene)]bis(4-bromo-3-methylisoxazole)](/img/structure/B4977425.png)

![3-(4-fluorobenzyl)-5-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B4977443.png)
![3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-1-(3-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4977451.png)
![1-[2-(2-methylphenoxy)-3-pyridinyl]-N-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}methanamine](/img/structure/B4977457.png)
![methyl (2S*,4S*,5R*)-4-{[ethyl(methyl)amino]carbonyl}-2-isobutyl-1-methyl-5-(3-pyridinyl)-2-pyrrolidinecarboxylate](/img/structure/B4977472.png)
![N-(2-{[4-(aminosulfonyl)phenyl]amino}-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl)benzamide hydrobromide](/img/structure/B4977475.png)
![N-benzyl-2-[(5-ethyl-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4977481.png)